Cas no 28143-79-5 (Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester)
28143-79-5 structure
Product Name:Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester
N.o CAS:28143-79-5
MF:C9H7F3O3S
MW:252.210292100906
CID:1433583
PubChem ID:11196068
Update Time:2025-04-20
Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester Propriedades químicas e físicas
Nomes e Identificadores
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- Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester
- 1-phenylethenyl trifluoromethanesulfonate
- 1-phenyl vinyl triflate
- 1-phenyl(d5)-vinyl trifluoromethanesulfonate
- 1-phenylethenyl trifluorosulfonate
- 1-phenylvinyl trifluoromethanesulfonate
- trifluoromethanesulfonic acid 1-phenylvinyl ester
- GJOJDWJQGXPCPJ-UHFFFAOYSA-N
- DTXSID70458418
- 28143-79-5
-
- Inchi: 1S/C9H7F3O3S/c1-7(8-5-3-2-4-6-8)15-16(13,14)9(10,11)12/h2-6H,1H2
- Chave InChI: GJOJDWJQGXPCPJ-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(=O)(=O)OC(=C)C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 252.00700
- Massa monoisotópica: 252.00679974g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 3
- Complexidade: 347
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.2
- Superfície polar topológica: 51.8Ų
Propriedades Experimentais
- PSA: 51.75000
- LogP: 3.60430
Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester Literatura Relacionada
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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